

# (R)-1-(2-Chlorophenyl)ethanamine CAS number and properties

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## Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanamine

CAS No.: 127733-42-0

Cat. No.: B140050

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An In-depth Technical Guide to **(R)-1-(2-Chlorophenyl)ethanamine**: Synthesis, Resolution, and Application

## Introduction

**(R)-1-(2-Chlorophenyl)ethanamine** is a chiral primary amine of significant interest to the pharmaceutical and fine chemical industries. As a versatile chiral building block, its stereochemically defined structure is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the ortho-chloro substituent on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. This guide provides an in-depth exploration of its properties, synthesis, enantiomeric resolution, and analytical characterization, tailored for researchers and drug development professionals. A key application of this amine and its derivatives is in the synthesis of modern therapeutics, such as the anti-epileptic drug Cenobamate, where precise stereochemical control is paramount for efficacy and safety.

## Section 1: Core Physicochemical Properties

Precise identification of a chemical entity is critical for regulatory and experimental consistency. The primary identifier for the enantiomerically pure (R)-isomer is CAS Number 127733-42-0.[1] The racemic mixture is identified by CAS Number 39959-67-6.[1][2]

Quantitative data for the target molecule is not extensively published; therefore, data for the closely related 4-chloro analogue is provided below for reference, as it is expected to have similar physical properties.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number (R)-isomer	127733-42-0	[1]
CAS Number (Racemate)	39959-67-6	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClN	[1][2]
Molecular Weight	155.63 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid or solid	[3]
Boiling Point	~232 °C (for 4-chloro analogue)	[4]
Density	~1.110 g/mL at 20 °C (for 4-chloro analogue)	[4]
Refractive Index (n <sup>20</sup> /D)	~1.543 (for 4-chloro analogue)	[4]
Solubility	Soluble in DMSO, organic solvents; insoluble in water (for analogue)	[5]
Specific Optical Rotation	Data not available in cited literature. The value must be determined experimentally.	

## Section 2: Synthesis and Enantiomeric Resolution

The industrial preparation of **(R)-1-(2-Chlorophenyl)ethanamine** is a two-stage process: first, the synthesis of the racemic amine, followed by the resolution of the enantiomers.

## Synthesis of Racemic 1-(2-Chlorophenyl)ethanamine

The most common and efficient method for synthesizing the racemic amine is the reductive amination of the corresponding ketone, 2'-chloroacetophenone.[6] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[7] Modern hydride reagents like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion over the ketone and can be used under mild conditions.[2]

### Typical Experimental Protocol: Reductive Amination

- **Setup:** To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2'-chloroacetophenone (1.0 equiv.) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
- **Ammonia Source:** Add ammonium acetate (10 equiv.) to the solution. The large excess serves as the ammonia source and buffer.
- **Reduction:** Add sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ , 1.5 equiv.) portion-wise to the stirred mixture. The reaction is mildly exothermic.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
- **Work-up:** Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield racemic 1-(2-chlorophenyl)ethanamine.

## Chiral Resolution via Diastereomeric Salt Formation

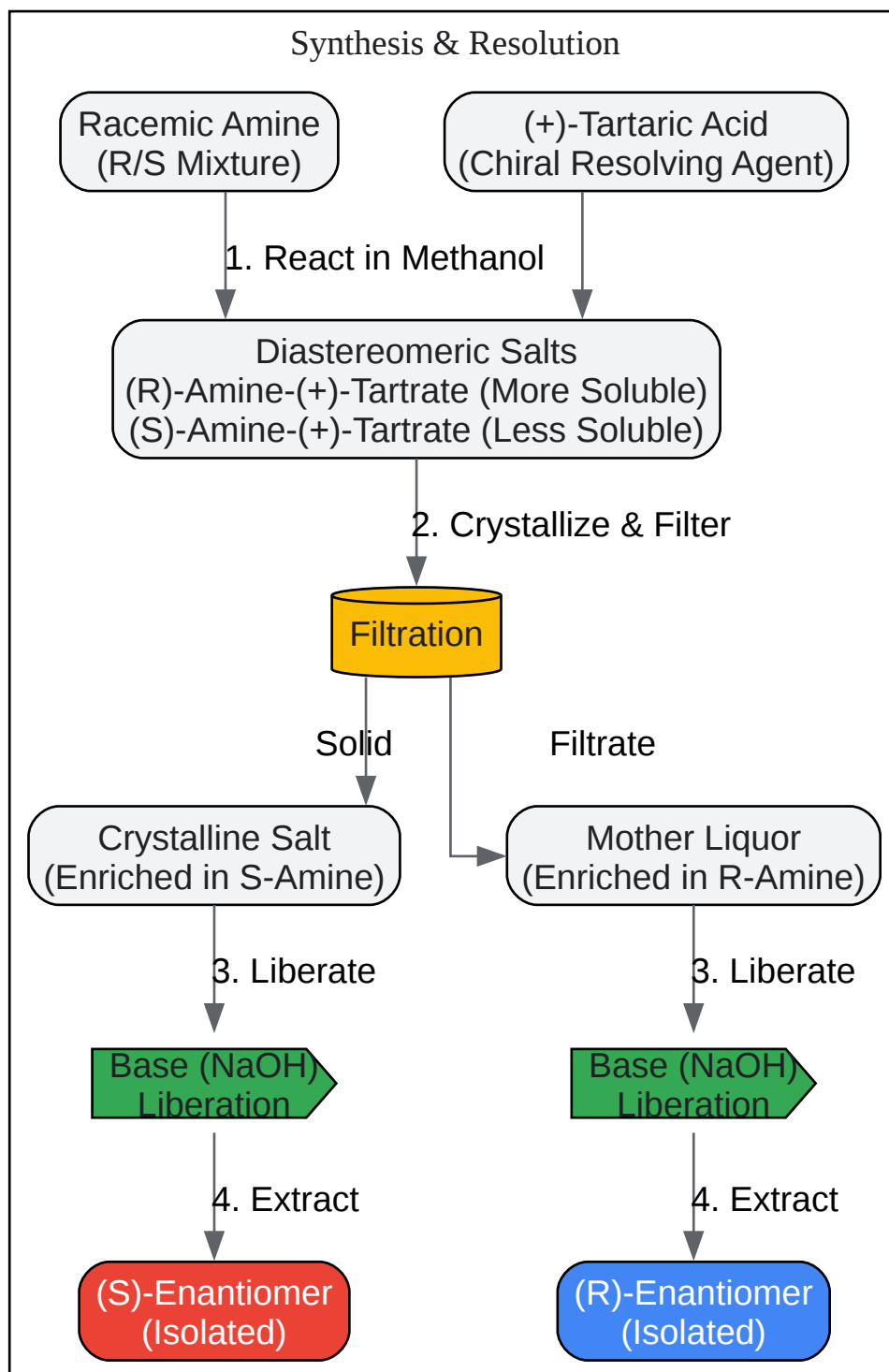
Classical resolution remains a robust and scalable method for separating enantiomers.<sup>[8]</sup> The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.<sup>[9]</sup> By exploiting this solubility difference, one diastereomer can be selectively crystallized. (+)-Tartaric acid is a common and cost-effective resolving agent for amines.

#### Detailed Experimental Protocol: Chiral Resolution

This protocol is adapted from the well-established resolution of 1-phenylethylamine.<sup>[9][10]</sup>

- **Salt Formation:** In a 250 mL Erlenmeyer flask, dissolve (+)-tartaric acid (0.5 equiv. based on the amine) in methanol (e.g., 100 mL). Gently warm if necessary to achieve full dissolution.
- **Amine Addition:** To the warm methanolic solution of tartaric acid, slowly add racemic 1-(2-chlorophenyl)ethanamine (1.0 equiv.). An exothermic reaction will occur, and a precipitate will begin to form.
- **Crystallization:** Cork the flask and allow it to cool slowly to room temperature. Let it stand undisturbed for at least 24 hours to ensure complete crystallization of the less-soluble diastereomeric salt.
- **Isolation:** Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
- **Liberation of Free Amine:** Transfer the collected crystals to a beaker and dissolve them in a minimal amount of water. Add 50% aqueous sodium hydroxide (NaOH) solution dropwise until the solution is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free amine, which may separate as an oily layer.
- **Extraction:** Transfer the basic aqueous mixture to a separatory funnel and extract three times with diethyl ether or another suitable organic solvent.
- **Final Isolation:** Combine the organic extracts, dry over anhydrous potassium carbonate ( $K_2CO_3$ ), filter, and remove the solvent using a rotary evaporator to yield enantiomerically

enriched **(R)-1-(2-Chlorophenyl)ethanamine**. The enantiomeric excess (ee) must be determined analytically.

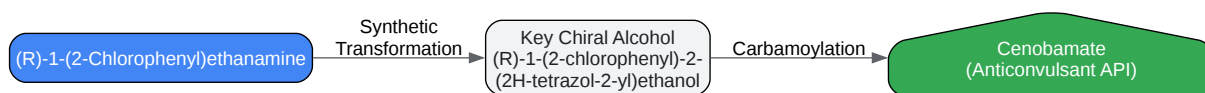


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Caption: Workflow for Chiral Resolution.

## Section 3: Applications in Pharmaceutical Synthesis

Chiral amines are indispensable in medicinal chemistry. **(R)-1-(2-Chlorophenyl)ethanamine** serves as a key precursor for the synthesis of the anticonvulsant drug Cenobamate. Patent literature outlines synthetic routes to Cenobamate that proceed through the key chiral intermediate, (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol. This chiral alcohol is efficiently produced via the asymmetric reduction of the corresponding ketone, but can also be derived from the title amine through various synthetic transformations. The amine's defined stereocenter is transferred to the final API, ensuring the correct three-dimensional structure required for its biological activity, which involves modulating voltage-gated sodium channels and the GABAergic system.[11]



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Caption: Role in Cenobamate Synthesis.

## Section 4: Analytical Quality Control

Confirming the identity and enantiomeric purity of the final product is a non-negotiable step in synthesis.

### Structural Confirmation by $^1\text{H}$ NMR

While a published spectrum for the title compound was not found, the expected  $^1\text{H}$  NMR spectrum can be predicted based on analogous structures and fundamental principles.[12][13] The spectrum of the corresponding alcohol, 1-(2-chlorophenyl)-1-ethanol, shows the aromatic protons between 7.1-7.6 ppm and the methine proton (CH) at 5.2 ppm.[14] For the amine, similar shifts are expected.

Table 2: Predicted  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Protons	Predicted $\delta$ (ppm)	Multiplicity	Coupling (J)	Notes
Aromatic (4H)	7.10 - 7.50	Multiplet	-	Complex pattern due to ortho-chloro substitution.
Methine (CH) (1H)	~4.2 - 4.5	Quartet	~6.6 Hz	Coupled to the three methyl protons.
Amine (NH <sub>2</sub> ) (2H)	1.5 - 2.5	Broad Singlet	-	Exchangeable protons; position is concentration-dependent.
Methyl (CH <sub>3</sub> ) (3H)	~1.4 - 1.6	Doublet	~6.6 Hz	Coupled to the single methine proton.

## Enantiomeric Purity by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee%). The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns are highly effective for this class of compounds.

### Self-Validating HPLC Protocol

- **System Validation:** Before analysis, validate the system by injecting a sample of the racemic material. A successful method must show baseline separation of two peaks corresponding to the (R) and (S) enantiomers.
- **Sample Preparation:** Prepare a dilute solution of the resolved amine in the mobile phase (e.g., 1 mg/mL).

- Analysis: Inject the sample onto the chiral column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers:  $ee\% = [ (Area\_major - Area\_minor) / (Area\_major + Area\_minor) ] * 100$ .

Table 3: Representative Chiral HPLC Conditions

Parameter	Condition	Rationale
Column	Chiralcel OD-H or similar polysaccharide CSP	Proven efficacy for resolving chiral amines.
Mobile Phase	Hexane / Isopropanol / Diethylamine (90:10:0.1)	Normal phase conditions provide good selectivity. Diethylamine is a basic modifier that improves peak shape for amines.
Flow Rate	1.0 mL/min	Standard flow rate for analytical HPLC.
Detection	UV at 220 nm	The phenyl ring provides strong UV absorbance.
Temperature	25 °C	Controlled temperature ensures reproducible retention times.

## Section 5: Safety and Handling

Based on safety data for the racemic mixture, 1-(2-Chlorophenyl)ethanamine is classified as a hazardous substance.<sup>[1][2][3]</sup> Adherence to strict safety protocols is mandatory.

- Hazard Classification: Corrosive. Causes severe skin burns and eye damage.<sup>[1][2]</sup>
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a chemical fume hood.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from incompatible materials such as strong oxidizing agents.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Argon).[15]

## Conclusion

**(R)-1-(2-Chlorophenyl)ethanamine** is a high-value chiral intermediate whose importance is underscored by its role in the synthesis of complex pharmaceutical agents like Cenobamate. Its successful production hinges on a well-controlled synthesis of the racemic precursor followed by an efficient and optimized chiral resolution. The analytical methods and protocols detailed in this guide provide a robust framework for researchers to produce and characterize this compound with high purity and confidence, enabling the advancement of drug discovery and development programs.

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